molecular formula C17H19FN4O4S B2918554 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034500-51-9

4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2918554
CAS No.: 2034500-51-9
M. Wt: 394.42
InChI Key: ZXWNIBPFERIPIT-UHFFFAOYSA-N
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Description

The compound 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is an organic molecule that features in various chemical and biological research settings. Its intricate structure, combining fluoropyrimidine and pyrrolidine functionalities, presents unique chemical reactivity and biological activity, which has attracted scientific interest.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in metal-catalyzed reactions.

  • Material Science: : Precursor for advanced polymer synthesis.

Biology

  • Pharmacology: : Investigated for its potential as an anti-cancer agent due to its fluoropyrimidine moiety.

  • Molecular Probes: : Utilized in the development of fluorescent probes for biological imaging.

Medicine

  • Drug Development: : Explored as a candidate in the synthesis of therapeutic agents.

  • Diagnostic Tools: : Used in the design of diagnostic assays.

Industry

  • Agricultural Chemicals: : Component in the synthesis of herbicides and pesticides.

  • Specialty Chemicals: : Used in the formulation of specialty coatings and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions:

  • Preparation of Intermediate: : The synthesis usually starts with the preparation of 5-fluoropyrimidin-2-yl intermediate. This is achieved through halogenation and nucleophilic substitution reactions.

  • Formation of Pyrrolidine Moiety: : The pyrrolidine ring is then introduced via cyclization reactions.

  • Coupling Reactions: : The coupling of the intermediate with the pyrrolidine derivative is achieved through amidation or carbamate formation under controlled temperature and pH conditions.

  • Final Assembly:

Industrial Production Methods

The industrial production of this compound would follow similar synthetic routes but scaled up using batch or continuous flow processes. Process optimization, solvent selection, and purification techniques, such as recrystallization and chromatography, are vital for efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : The pyrrolidine moiety can be oxidized to produce lactams.

  • Reduction: : Reduction of the sulfonamide group can lead to amine derivatives.

  • Substitution: : The fluoropyrimidine ring undergoes nucleophilic aromatic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

  • Reduction: : Typical reducing agents are lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: : Conditions involve bases like sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

  • Oxidation: : Lactams and sulfoxides.

  • Reduction: : Amines and reduced sulfonamide derivatives.

  • Substitution: : A variety of substituted fluoropyrimidines depending on the nucleophile.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The fluoropyrimidine moiety interacts with nucleotide synthesis pathways, inhibiting enzymes like thymidylate synthase, crucial for DNA synthesis. The sulfonamide group confers specificity and binding affinity to biological targets, often modulating protein function and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: : Differing in the halogen atom, which affects reactivity and biological activity.

  • 4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: : Lacks the halogen substitution, influencing its chemical behavior and potency.

  • N,N-dimethyl-4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide: : Structural isomer with varied spatial arrangement impacting its applications.

Uniqueness

What sets 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide apart is the presence of a fluorine atom within the pyrimidine ring, enhancing its metabolic stability and binding interactions, making it particularly attractive for pharmaceutical research.

There you have it, a detailed exploration of this compound. Quite the mouthful, isn’t it? But a fascinating compound nonetheless.

Properties

IUPAC Name

4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-21(2)27(24,25)15-5-3-12(4-6-15)16(23)22-8-7-14(11-22)26-17-19-9-13(18)10-20-17/h3-6,9-10,14H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWNIBPFERIPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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